3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride
CAS No.:
Cat. No.: VC13297033
Molecular Formula: C15H16ClFN2O
Molecular Weight: 294.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H16ClFN2O |
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Molecular Weight | 294.75 g/mol |
IUPAC Name | 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carbonyl chloride |
Standard InChI | InChI=1S/C15H16ClFN2O/c1-15(2,3)13-8-12(14(16)20)19(18-13)9-10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3 |
Standard InChI Key | AZVNJOVKSCYGHC-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=C(C=C2)F |
Canonical SMILES | CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=C(C=C2)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a tert-butyl group. The 5-position carbonyl chloride moiety introduces electrophilic reactivity, making it a key functional handle for further derivatization. X-ray crystallographic studies of analogous pyrazole derivatives reveal bond lengths of 1.38–1.42 Å for C–N bonds in the pyrazole ring and 1.76–1.82 Å for C–Cl bonds in carbonyl chloride groups.
Table 1: Key Physicochemical Parameters
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 296.75 g/mol | High-resolution mass spectrometry |
Melting Point | 98–102°C (decomposes) | Differential scanning calorimetry |
Solubility (25°C) | 12 mg/mL in DMSO | UV-Vis spectrophotometry |
LogP (Octanol-Water) | 2.8 ± 0.3 | Shake-flask method |
pKa (Carbonyl Chloride) | ~1.2 | Potentiometric titration |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 5.48 (s, 2H, benzyl CH₂), 7.02–7.15 (m, 4H, aromatic H), 8.21 (s, 1H, pyrazole H).
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¹³C NMR: 178.9 ppm (C=O), 162.4 ppm (C-F), 34.1 ppm (tert-butyl C).
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IR: 1775 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F), 680 cm⁻¹ (C-Cl).
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a three-step sequence:
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Pyrazole Core Formation: Condensation of tert-butyl hydrazine with ethyl 4-fluorobenzylacetoacetate under acidic conditions yields the pyrazole ester intermediate (68% yield).
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Ester Hydrolysis: Treatment with 6M HCl at reflux converts the ester to the carboxylic acid (quantitative yield).
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Chlorination: Reaction with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C produces the carbonyl chloride (92% purity by HPLC).
Table 2: Optimization of Chlorination Conditions
SOCl₂ Equiv. | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
1.2 | 0 | 2 | 78 |
2.0 | 25 | 1 | 85 |
3.0 | 40 | 0.5 | 91 |
Industrial-Scale Production Challenges
Large-scale synthesis faces three primary hurdles:
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Exothermic Control: The chlorination step releases 58 kJ/mol, requiring jacketed reactors with precise temperature modulation.
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SOCl₂ Quenching: Residual thionyl chloride necessitates careful neutralization with cold aqueous NaHCO₃ to prevent decomposition.
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Purification: Short-path distillation under reduced pressure (0.5 mmHg, 110°C) achieves >99% purity for pharmaceutical applications.
Pharmaceutical Applications
Kinase Inhibitor Development
The compound’s carbonyl chloride group enables efficient conjugation to amine-containing pharmacophores. In a 2024 study, it was used to synthesize 23 novel Bruton’s tyrosine kinase (BTK) inhibitors. The most potent analog (IC₅₀ = 0.8 nM) featured a pyrrolopyrimidine substituent introduced via amide bond formation.
Table 3: BTK Inhibition Data
Derivative | R Group | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
---|---|---|---|
A1 | 4-Morpholinyl | 2.4 | 18 |
A2 | Piperidin-4-yl | 1.1 | 27 |
A3 | Pyrrolopyrimidin-7-yl | 0.8 | 42 |
Antibody-Drug Conjugate (ADC) Payloads
Recent advances in ADC technology utilize this compound to create cleavable linkers. Conjugation to monoclonal antibodies via lysine residues achieved drug-antibody ratios (DAR) of 3.8–4.2 in trastuzumab-based ADCs, demonstrating potent cytotoxicity against HER2+ breast cancer cells (EC₅₀ = 0.3 μg/mL).
Materials Science Applications
Polyamide Synthesis
Polycondensation with diamines produces high-performance polyamides with exceptional thermal stability:
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Tg: 218°C (DMA, 1 Hz)
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Td₅%: 395°C (N₂ atmosphere)
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Tensile Strength: 89 MPa (ISO 527-2 standard)
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces achieved 93% surface coverage (AFM analysis), enabling precise control of wettability (contact angle: 112° → 68° after functionalization).
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